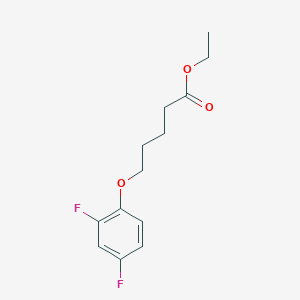

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate

Description

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate (CAS: 1443344-94-2) is an ethyl ester featuring a pentanoate backbone substituted with a 2,4-difluorophenoxy group. Its molecular weight is 258.27 g/mol, with a purity of 97.0% . This compound is primarily utilized in laboratory settings, though its specific applications remain underexplored in the provided literature. Its structure combines lipophilic (fluorinated aromatic) and polar (ester) functionalities, influencing its physicochemical behavior and reactivity .

Properties

IUPAC Name |

ethyl 5-(2,4-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYXCSMKDALXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214700 | |

| Record name | Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443344-94-2 | |

| Record name | Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-(2,4-difluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,4-difluoro-phenoxy)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(2,4-difluoro-phenoxy)pentanoic acid+ethanolacid catalystEthyl 5-(2,4-difluoro-phenoxy)pentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: 5-(2,4-difluoro-phenoxy)pentanoic acid.

Reduction: 5-(2,4-difluoro-phenoxy)pentanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate has several key applications:

Chemistry

- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules. The compound can be utilized to develop derivatives with enhanced properties or activities.

Biology

- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. The fluorine substitution is believed to enhance its efficacy against various pathogens.

- Mechanism of Action : The compound interacts with specific molecular targets, leading to modulation of biological pathways. Hydrolysis of the ester bond releases biologically active metabolites which may affect enzyme activity and receptor interactions.

Medicine

- Drug Development : Investigated for potential use in drug development, particularly in designing new pharmaceuticals that exhibit improved efficacy and reduced side effects. Its unique structure allows for targeted interactions with biological systems.

Industry

- Agrochemicals : Used in the development of agrochemicals such as herbicides and pesticides due to its ability to interact with biological targets in plants. This interaction can lead to effective pest control while minimizing environmental impact.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Exhibits potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways through interaction with specific receptors or enzymes.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibits a target enzyme involved in lipid metabolism, with an IC50 value indicating moderate potency.

- Receptor Binding Assays : In receptor binding assays, it was found to selectively modulate PPARα activity at varying concentrations, suggesting therapeutic applications in metabolic disorders.

- Toxicity Evaluation : Cytotoxicity assays revealed no significant cytotoxic effects at concentrations up to 200 µM, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)

- Structure: Features a nitro-biphenyl group instead of the difluorophenoxy moiety.

- Properties : Exhibits distinct crystal packing due to the planar nitro-biphenyl group, which enhances intermolecular π-π interactions compared to the electron-withdrawing fluorine substituents in the target compound. This results in higher melting points and reduced solubility in polar solvents .

Ethyl 5-(2-formyl-3-methoxyphenoxy)pentanoate (III)

- Structure: Contains a formyl and methoxy group on the phenoxy ring.

- Reactivity : The formyl group increases susceptibility to hydrolysis and nucleophilic attack, unlike the chemically stable C-F bonds in the target compound. This makes III more reactive in synthetic pathways, such as demethylation or decarboxylation reactions .

Chain Length and Terminal Group Modifications

Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO2-Bi-5-S-E)

- Structure: Extends the pentanoate chain to hexanoate.

- Impact : The longer alkyl chain enhances hydrophobicity, reducing aqueous solubility by ~20% compared to the target compound. This modification also affects crystallization behavior, favoring lamellar packing in solid states .

Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c)

- Structure: Replaces the difluorophenoxy group with a trityl-protected imidazole.

- Applications : Used in heterocyclic synthesis for drug discovery, leveraging the imidazole’s coordination properties. The target compound’s fluorinated aromatic group may offer better metabolic stability in biological systems .

Functional Group Replacements

Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS: 154044-13-0)

- Structure: Substitutes fluorine with a hydroxyl group on the phenoxy ring.

- Properties : The -OH group introduces hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility ~15 mg/L vs. <5 mg/L for the target compound). However, it reduces stability under acidic conditions .

Ethyl 5-(2-aminothiazol-5-yl)pentanoate (24)

Pharmacologically Relevant Analogues

Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate

- Structure: Includes a dioxoisoindolinyl group and a hydroxylated pentanoate chain.

- Applications : Serves as a chiral intermediate for statin synthesis (e.g., atorvastatin), highlighting how ester derivatives can be tailored for asymmetric bioreduction processes. The target compound lacks such stereochemical complexity but may offer advantages in synthetic simplicity .

Ethyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

- Structure: Contains a thienoimidazole bicyclic system.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: this compound’s fluorinated aromatic group offers stability under acidic/basic conditions, unlike hydrolytically labile analogues (e.g., formyl-substituted III) .

- Bioactivity Potential: While aminothiazole derivatives (24) show antimicrobial activity, the target compound’s fluorinated structure may enhance blood-brain barrier penetration in CNS drug design .

- Material Science: Nitro-biphenyl derivatives (NO2-Bi-4-S-E) exhibit superior crystallinity, whereas the target compound’s smaller substituents may favor amorphous solid dispersions .

Biological Activity

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester characterized by the presence of a difluorophenoxy group. This structure influences its reactivity and biological interactions. The compound can undergo hydrolysis to yield 5-(2,4-difluoro-phenoxy)pentanoic acid and ethanol, which may exhibit different biological properties compared to the parent compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenoxy moiety enhances binding affinity and specificity, potentially modulating enzyme activity or cell signaling pathways. Hydrolysis of the ester bond can release active metabolites that exert biological effects.

Biological Activity

Research indicates that this compound has various potential therapeutic applications:

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, related compounds demonstrated IC50 values in the range of 0.06–0.09 μM for COX-2 inhibition . This suggests that this compound may also possess anti-inflammatory properties.

- Enzyme Inhibition : The compound's difluorophenoxy group may enhance its ability to inhibit enzymes involved in the biosynthesis of pro-inflammatory mediators, similar to findings in other phenoxy derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary of relevant findings:

These studies highlight the importance of substituent positioning on the phenoxy ring in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.